molecular formula C10H19ClN2O2 B3027326 (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride CAS No. 1286207-65-5

(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride

Cat. No. B3027326
CAS RN: 1286207-65-5
M. Wt: 234.72
InChI Key: GPCHGFSZHMBEMG-SBSPUUFOSA-N
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Description

The compound contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . It also contains an aminopiperidine moiety, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrofuran and aminopiperidine rings would contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The tetrahydrofuran ring could undergo reactions such as ring-opening , while the aminopiperidine moiety could participate in a variety of reactions due to the presence of the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydrofuran and aminopiperidine rings could affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

    Protein Kinase B (PKB) Inhibition: Fragment-based screening identified 7-azaindole as a protein kinase B (PKB) inhibitor scaffold. Through iterative crystallography of inhibitor-PKA-PKB chimera complexes, researchers improved the potency and selectivity of compounds. Notably, nanomolar inhibitors such as 6-(piperidin-1-yl)purine, 4-(piperidin-1-yl)-7-azaindole, and 4-(piperidin-1-yl)pyrrolo[2,3-d]pyrimidine were identified. These compounds exhibit antiproliferative activity and pathway inhibition in cells .

    Divergence in Binding Mode: Interestingly, compounds containing 4-aminopiperidine showed selectivity for PKB over PKA. The most PKB-selective inhibitor (30-fold) exhibited distinct bound conformations between PKA and PKA-PKB chimera. This highlights the potential for fine-tuning PKB inhibition using this compound .

Chemical Synthesis and Oxidation Methods

The compound’s structure includes a tetrahydrofuran (THF) ring, which is amenable to oxidative processes. Here’s a relevant aspect:

Chemical Characterization and Spectroscopy

The compound’s characterization involves various spectroscopic methods. Here’s a brief overview:

Mechanism of Action

Target of Action

Related compounds have been found to interact with various biological targets

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

The effects would likely depend on the specific targets and mode of action of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its targets and its overall stability .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-[(2R)-oxolan-2-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9;/h8-9H,1-7,11H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCHGFSZHMBEMG-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride

CAS RN

1286207-65-5
Record name Methanone, (4-amino-1-piperidinyl)[(2R)-tetrahydro-2-furanyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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